molecular formula C15H15N3O5 B5882300 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B5882300
M. Wt: 317.30 g/mol
InChI Key: YHNQVQMPRAZAKS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, also known as Furazolidone, is a synthetic nitrofuran antibiotic that has been used in veterinary medicine to treat bacterial infections in animals. It was first synthesized in 1955 and has since been used in various countries as a treatment for bacterial infections in humans, including diarrhea and urinary tract infections.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide works by inhibiting the activity of bacterial enzymes involved in the production of DNA, RNA, and proteins. It also interferes with the electron transport chain in bacteria, leading to a decrease in ATP production. These actions ultimately lead to the death of the bacteria.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and other immune system mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is its broad-spectrum activity against a wide range of bacteria and fungi. It is also relatively inexpensive and easy to synthesize. However, it has some limitations in lab experiments due to its potential toxicity and the fact that it can interfere with the activity of certain enzymes involved in drug metabolism.

Future Directions

Future research on 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide could focus on its potential use in combination with other antibiotics to increase their efficacy. It could also be studied for its potential use in the treatment of certain viral infections, such as hepatitis C. Additionally, further research could be conducted to better understand the immunomodulatory effects of 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide can be synthesized by reacting 2,4-dimethylphenol with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2,4-dimethylphenoxy)acetohydrazide. Finally, 5-nitro-2-furaldehyde is added to the mixture to form the desired product, 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi. Studies have also shown that 2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide can inhibit the growth of certain protozoa, such as Giardia lamblia.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-10-3-5-13(11(2)7-10)22-9-14(19)17-16-8-12-4-6-15(23-12)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQVQMPRAZAKS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

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